![molecular formula C6H14Cl2N4 B2766997 2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride CAS No. 1909309-87-0](/img/structure/B2766997.png)
2-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine is a polytriazolylamine ligand which stabilizes Cu(I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Synthesis Analysis
The synthesis of similar compounds has been reported. For example, the structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Molecular Structure Analysis
The structure of similar compounds, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, has been reported. It has an empirical formula of C30H30N10 and a molecular weight of 530.63 .Chemical Reactions Analysis
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine has been reported to enhance the catalytic effect in the azide-acetylene cycloaddition .Physical And Chemical Properties Analysis
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine is a solid at room temperature, with a melting point of 132-143 °C .Scientific Research Applications
Medicinal Chemistry and Drug Development
MTA derivatives have attracted attention due to their potential as antimicrobial agents . Researchers explore their activity against bacteria, fungi, and other pathogens. Additionally, MTA analogs may exhibit anti-inflammatory, antipyretic, and antioxidant properties, making them promising candidates for drug development .
Coordination Chemistry and Catalysis
The btp (2,6-bis(1,2,3-triazol-4-yl)pyridine) motif, which includes MTA derivatives, plays a crucial role in coordination chemistry. These ligands can form complexes with various metals, influencing catalytic reactions. Investigating their behavior in catalysis and enzyme inhibition is an active area of research .
Biochemical Studies
MTA-based compounds have been studied for their effects on cellular processes. For instance, researchers have explored their impact on apoptosis (programmed cell death) in cancer cells. Techniques like acridine orange/ethidium bromide staining and annexin V-FITC/propidium iodide assays provide insights into their biological activity .
Material Science
The triazole moiety in MTA derivatives contributes to their versatility in material science. Scientists investigate their use in polymers, dendrimers, and gels. These materials may find applications in drug delivery, tissue engineering, and other fields .
Organic Synthesis
Efficient synthetic routes for MTA derivatives are essential. Researchers have developed metal-free processes for constructing the triazole ring, enabling the synthesis of compounds like 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid . These methods contribute to sustainable and scalable production .
Crystallography and Structural Studies
X-ray crystallography has confirmed the structures of several MTA-based heterocycles. Investigating their crystal structures provides valuable insights into their properties and behavior .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1-methyltriazol-4-yl)propan-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-6(2,7)5-4-10(3)9-8-5;;/h4H,7H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOMCXVYPHJVLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.